molecular formula C18H25NO B1604042 Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone CAS No. 898771-00-1

Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone

Cat. No. B1604042
M. Wt: 271.4 g/mol
InChI Key: CTDMDIVVTSMXHS-UHFFFAOYSA-N
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Description

Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO . It has a molecular weight of 271.4 . This compound is used in scientific research and has diverse applications such as drug development, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone consists of a cyclohexyl group, a phenyl group, and a pyrrolidinomethyl group . The exact structure can be represented by the InChI code: 1S/C18H25NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h8-11,16H,1-7,12-14H2 .

Scientific Research Applications

Steric Modifications and Catalytic Oxidation

Steric modifications of iron complexes using N,N'-di(phenylmethyl)-N,N'-bis(2-pyridinylmethyl)-1,2-cyclohexanediamine (bbpc) have shown to catalyze the oxygenation of cyclohexane efficiently, demonstrating the influence of steric hindrance on catalytic activity and selectivity (Yu He, J. D. Gorden, & Christian R. Goldsmith, 2011).

Photochemical Reactions in Chiral Liquid Crystals

Stereoselective photochemical reactions of cyclohexyl phenyl ketone within chiral liquid crystals have been explored, indicating the potential of chiral environments to direct the enantioselectivity of photochemical processes (Xiu-Jie Yang et al., 2013).

Meta-C–H Activation Using Pyridine-Based Templates

Research into meta-C–H activation using pyridine-based templates for benzyl and phenyl ethyl alcohols showcases innovative approaches to achieving site selectivity in C–H activation, demonstrating the potential for designing more efficient synthetic routes (L. Chu et al., 2015).

Catalytic Hydrocarbon Oxidation

N-heterocycle-sulfonated Schiff base copper(II) complexes have been developed for the catalytic oxidation of hydrocarbons, including cyclohexane, demonstrating the utility of metal complexes in oxidation reactions (S. Hazra et al., 2019).

O-O Bond Heterolysis in Nonheme Iron Complexes

Studies on nonheme iron complexes have provided insights into the role of protons in controlling O-O bond cleavage, leading to the formation of potent oxidants. These findings have implications for understanding the mechanisms of enzymatic and synthetic oxidation processes (Shuangning Xu et al., 2019).

Pd-Catalyzed [1,3]-O-to-C Rearrangement

Palladium-catalyzed [1,3]-O-to-C rearrangement of pyrans to functionalized cyclohexanones highlights a method for generating α-arylketones with excellent diastereocontrol, showcasing the versatility of transition metal catalysis in organic synthesis (Julien Brioche et al., 2010).

Safety And Hazards

The safety data sheet for Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone suggests that personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

cyclohexyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h6-7,10,13,16H,1-5,8-9,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDMDIVVTSMXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643229
Record name Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 3-(pyrrolidinomethyl)phenyl ketone

CAS RN

898771-00-1
Record name Cyclohexyl[3-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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